Sulfinalol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

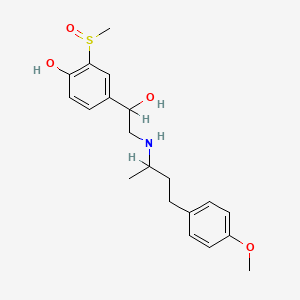

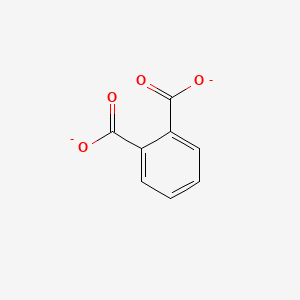

Sulfinalol is a beta adrenergic receptor antagonist, known for its role in cardiovascular treatments. It is a small molecule drug with the chemical formula C20H27NO4S and a molar mass of 377.50 g·mol−1 . The compound is characterized by its unique structure, which includes a sulfoxide group and a phenolic hydroxyl group .

Preparation Methods

The synthesis of sulfinalol involves several steps:

Protection of the Phenolic Hydroxyl: The phenolic hydroxyl group is protected as its benzoate ester.

Bromination: The protected compound undergoes bromination.

Condensation: The brominated compound is condensed with 4-(4-methoxyphenyl)butan-2-amine to form an aminoketone.

Catalytic Reduction and Saponification: The aminoketone is then subjected to catalytic reduction and saponification to yield an aminoalcohol.

Chemical Reactions Analysis

Sulfinalol undergoes various chemical reactions, including:

Oxidation: The sulfide group in this compound can be oxidized to a sulfoxide.

Reduction: The compound can be reduced to its corresponding sulfide.

Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common reagents used in these reactions include metaperiodate for oxidation and catalytic hydrogenation for reduction. The major products formed from these reactions are the sulfoxide and sulfide derivatives of this compound .

Scientific Research Applications

Sulfinalol has several scientific research applications:

Cardiovascular Research: As a beta adrenergic receptor antagonist, this compound is used in studies related to hypertension and other cardiovascular diseases.

Drug Repurposing: Recent studies have explored the potential of this compound in repurposing for treating viral infections such as COVID-19.

Pharmacological Studies: The compound is used to investigate the mechanisms of beta adrenergic receptor antagonists and their effects on the cardiovascular system.

Mechanism of Action

Sulfinalol exerts its effects by antagonizing beta adrenergic receptors. This action leads to vasodilation and a reduction in blood pressure. The molecular targets of this compound are the beta adrenergic receptors, which are part of the sympathetic nervous system . By blocking these receptors, this compound prevents the usual sympathetic nervous system responses, such as increased heart rate and vasoconstriction .

Comparison with Similar Compounds

Sulfinalol is unique among beta adrenergic receptor antagonists due to its combined alpha and beta-blocking properties. Similar compounds include:

Propranolol: A non-selective beta blocker used for treating hypertension and anxiety.

Atenolol: A selective beta-1 blocker used primarily for cardiovascular diseases.

Carvedilol: A non-selective beta blocker with additional alpha-blocking properties, used for heart failure and hypertension.

This compound’s uniqueness lies in its dual action on both alpha and beta receptors, which provides a broader range of therapeutic effects compared to other beta blockers .

Properties

CAS No. |

66264-77-5 |

|---|---|

Molecular Formula |

C20H27NO4S |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol |

InChI |

InChI=1S/C20H27NO4S/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24/h6-12,14,19,21-23H,4-5,13H2,1-3H3 |

InChI Key |

PAQZZCOZHPGCFW-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O |

Related CAS |

63251-39-8 (hydrochloride) |

Synonyms |

sulfinalol sulfinalol acetate sulfinalol acetate, (alphaR*(R*),3(R*))-isomer sulfinalol acetate, (alphaR*(R*),3(S*))-isomer sulfinalol acetate, (alphaR*(S*),3(R*))-isomer sulfinalol acetate, (alphaR*(S*),3(S*))-isomer sulfinalol hydrochloride sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer sulfinalol mesylate sulfinalol phosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(phenylmethyl)amino]-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1215552.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)

![5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B1215568.png)